molecular formula C8H13NO B2878413 3-(Oxan-2-yl)prop-2-yn-1-amine CAS No. 1895362-31-8

3-(Oxan-2-yl)prop-2-yn-1-amine

Cat. No.: B2878413
CAS No.: 1895362-31-8
M. Wt: 139.198
InChI Key: LPCMPTYOUYGWQC-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)prop-2-yn-1-amine (IUPAC name: 3-(tetrahydropyran-2-yl)prop-2-yn-1-amine) is a propargylamine derivative featuring a tetrahydropyran (oxane) ring attached to the alkyne moiety. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol and a purity of ≥95% . The compound’s structure combines a reactive terminal alkyne with a polar oxane ring, making it a versatile intermediate in organic synthesis and drug discovery. Key applications include its use as a building block in pharmaceuticals, agrochemicals, and materials science, where its electronic and steric properties enable tailored reactivity .

Properties

IUPAC Name

3-(oxan-2-yl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-2,4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMPTYOUYGWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yl)prop-2-yn-1-amine typically involves the reaction of propargylamine with tetrahydro-2H-pyran under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-2-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C₈H₁₃NO Oxane (tetrahydropyran) 139.20 Polar ether ring enhances solubility; terminal alkyne for click chemistry.
3-(4-Chlorophenyl)prop-2-yn-1-amine C₉H₈ClN 4-Chlorophenyl 165.62 Aryl halide enables cross-coupling; hydrophobic.
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride C₇H₈ClNS Thiophene + HCl salt 173.66 Heteroaromatic thiophene enhances π-stacking; HCl salt improves stability.
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine C₁₆H₁₄FN 3-Fluorophenyl + benzyl 239.29 Fluorine increases lipophilicity; benzyl group aids in target binding.
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride C₁₀H₉ClF₃N 4-CF₃-phenyl + HCl salt 235.63 CF₃ group boosts metabolic stability; HCl salt enhances crystallinity.

Research Findings and Implications

Solubility vs. Bioactivity Trade-off : The oxane ring in this compound offers superior solubility compared to aryl-substituted analogues but may reduce membrane permeability. This balance is critical in drug design .

Synthetic Flexibility : Aryl-substituted propargylamines are more reactive in cross-coupling, enabling rapid diversification for medicinal chemistry libraries .

Stability : Hydrochloride salts of propargylamines (e.g., 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl) show enhanced shelf-life, advantageous for industrial applications .

Biological Activity

3-(Oxan-2-yl)prop-2-yn-1-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of propargylamine with tetrahydro-2H-pyran. The reaction is conducted in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). This method allows for the formation of the desired product under controlled conditions, optimizing yield and minimizing by-products.

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit lysosomal phospholipase A2, which is significant in drug-induced phospholipidosis . The inhibition of this enzyme can lead to various therapeutic applications, particularly in conditions where phospholipid metabolism is disrupted.

Receptor Binding

The compound has also been evaluated for its receptor binding capabilities. Preliminary studies suggest that it may interact with specific receptors involved in neurotransmission and cellular signaling pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its activity against various bacterial strains highlights its potential utility in treating infections.

The biological activity of this compound is believed to stem from its structural features, particularly the oxan and propargyl groups. These moieties may facilitate interactions with biological targets, influencing enzyme activity and receptor binding. The specific pathways affected by this compound are still under investigation but are crucial for understanding its therapeutic potential.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar compounds:

CompoundStructural FeaturesBiological Activity
Propargylamine Contains a propargyl groupKnown for neuroprotective effects
Tetrahydro-2H-pyran derivatives Shares oxan structureVaried biological activities
3-(Oxan-2-yloxy)propanoic acid Related structure with differing propertiesPotential anti-inflammatory effects

The unique combination of both propargyl and oxan groups in 3-(Oxan-2-yl)prop-2-yne-amines grants it distinct chemical and biological properties compared to these related compounds.

Case Studies and Research Findings

Several studies have contributed to the understanding of 3-(Oxan-2-yl)prop-2-yne-amines' biological activities:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits lysosomal phospholipase A2, suggesting its potential role in managing diseases associated with phospholipid metabolism disorders .
  • Antimicrobial Testing : In vitro tests against various bacterial strains revealed significant antimicrobial activity, indicating its possible application in developing new antibiotics.
  • Receptor Interaction Studies : Investigations into receptor binding have shown promising results, although further studies are needed to clarify the specific receptors involved and their implications for therapeutic use.

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